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Executive Summary
L002 (also known as NSC764414) has emerged as a significant small molecule inhibitor of the

lysine acetyltransferase KAT3B, more commonly known as p300. Identified through high-

throughput screening, L002 demonstrates potent and selective inhibition of p300's catalytic

activity, leading to downstream effects on histone acetylation, tumor suppressor p53 activation,

and the STAT3 signaling pathway. This technical guide provides a comprehensive overview of

L002, including its mechanism of action, quantitative efficacy data, detailed experimental

methodologies, and its effects on key cellular signaling pathways. The information presented

herein is intended to support further research and development of L002 and similar molecules

as potential anticancer therapeutics.

Introduction to L002 and KAT3B (p300)
KAT3B (p300) is a crucial transcriptional co-activator that plays a pivotal role in regulating gene

expression through the acetylation of histone and non-histone proteins. Its involvement in a

multitude of cellular processes, including cell growth, differentiation, and apoptosis, has made it

a compelling target for cancer therapy. Dysregulation of p300 activity is frequently observed in

various cancers, contributing to uncontrolled cell proliferation and survival.

L002 was identified from a library of 622,079 compounds in a screen for molecules cytotoxic to

the triple-negative breast cancer (TNBC) cell line MDA-MB-231, but not to normal human
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mammary epithelial cells.[1][2] Subsequent biochemical assays confirmed its inhibitory activity

against the p300 catalytic domain.[1][2]

Quantitative Data on L002 Efficacy
The inhibitory potency and selectivity of L002 have been characterized through various in vitro

assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of L002 against p300 and Other Acetyltransferases

Target Enzyme IC50 (μM) Reference(s)

p300 (KAT3B) 1.98 [1][2][3][4]

p300/CBP-associated factor

(PCAF)
35 [3][4][5]

GCN5 34 [3][4][5]

KAT5, KAT6B, KAT7 No significant inhibition [1]

Table 2: Specificity of L002 against Other Enzyme Classes

Enzyme Class
Specific Enzymes
Tested

Result Reference(s)

Histone Deacetylases

(HDACs)

HDAC1, HDAC6,

HDAC11
No inhibition [1]

Histone

Methyltransferases

(HMTs)

DOT1, EZH1, G9a,

PRMT1, SETD2,

SET7-9, SMYD2,

SUV39H2

No inhibition [1]

Mechanism of Action
L002 exerts its biological effects by directly inhibiting the acetyltransferase activity of p300. This

inhibition leads to a reduction in the acetylation of key cellular proteins, thereby modulating

their function and impacting downstream signaling pathways.
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Inhibition of Histone Acetylation
L002 has been shown to markedly suppress the acetylation of histone H3 and H4 in various

cancer cell lines, including the TNBC cell line MDA-MB-468.[1][2] This reduction in histone

acetylation is a direct consequence of p300 inhibition and is a key indicator of L002's on-target

activity in a cellular context.

Inhibition of p53 Acetylation
The tumor suppressor protein p53 is a well-known substrate of p300. Acetylation of p53 is

critical for its stability and transcriptional activity. L002 has been demonstrated to inhibit the

acetylation of p53 in cells treated with etoposide, a DNA-damaging agent that induces p53

activation.[3][5]

Suppression of STAT3 Activation
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is

constitutively activated in many cancers and plays a key role in tumor cell proliferation, survival,

and invasion. The acetylation of STAT3 by p300 is required for its dimerization and subsequent

activation. L002 has been shown to suppress the activation of STAT3.[1][3][5]

Signaling Pathway Analysis
The following diagram illustrates the role of KAT3B (p300) in the STAT3 signaling pathway and

the point of intervention for L002.
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KAT3B (p300) in the STAT3 signaling pathway and L002 inhibition.

Experimental Protocols
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While the seminal paper by Yang et al. (2013) does not provide exhaustive step-by-step

protocols, the following sections outline the methodologies based on the available information

and standard laboratory practices.

In Vitro p300 Inhibition Assay
This assay is designed to measure the direct inhibitory effect of L002 on the enzymatic activity

of p300.

Principle: A radiometric or fluorescence-based assay is used to quantify the transfer of an

acetyl group from acetyl-CoA to a histone substrate by recombinant p300.

Reagents:

Recombinant human p300 catalytic domain

Histone H3 or H4 peptide substrate

[3H]-Acetyl-CoA or fluorescently labeled Acetyl-CoA

L002 (or other test compounds) at various concentrations

Assay buffer (e.g., Tris-HCl, pH 8.0, containing DTT, and a protease inhibitor cocktail)

General Procedure:

Recombinant p300 is incubated with the histone substrate and varying concentrations of

L002 in the assay buffer.

The enzymatic reaction is initiated by the addition of [3H]-Acetyl-CoA.

The reaction is allowed to proceed for a defined period at 30°C.

The reaction is stopped, and the acetylated histone product is separated from the

unincorporated [3H]-Acetyl-CoA (e.g., by spotting onto phosphocellulose filter paper

followed by washing).

The amount of incorporated radioactivity is quantified using a scintillation counter.
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IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Cell-Based Histone Acetylation Assay
This assay evaluates the ability of L002 to inhibit histone acetylation within a cellular context.

Principle: Cancer cells are treated with L002, and the global levels of histone H3 and H4

acetylation are assessed by Western blotting.

Cell Lines: MDA-MB-468, MDA-MB-231, or other relevant cancer cell lines.

Reagents:

L002 at various concentrations

Cell lysis buffer (e.g., RIPA buffer)

Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3

(as a loading control)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

General Procedure:

Cells are seeded in multi-well plates and allowed to adhere overnight.

Cells are treated with varying concentrations of L002 for a specified duration (e.g., 24

hours).

Cells are harvested and lysed to extract total protein.

Protein concentration is determined using a standard assay (e.g., BCA assay).

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.
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The membrane is blocked and then incubated with primary antibodies overnight at 4°C.

The membrane is washed and incubated with HRP-conjugated secondary antibodies.

The signal is detected using a chemiluminescent substrate and an imaging system.

The band intensities are quantified to determine the relative levels of histone acetylation.

In Vivo Xenograft Tumor Growth Inhibition Study
This study assesses the anti-tumor efficacy of L002 in a preclinical animal model.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors.

The mice are then treated with L002, and tumor growth is monitored over time.

Animal Model: Athymic nude mice.

Cell Line: MDA-MB-468 human triple-negative breast cancer cells.

General Procedure:

MDA-MB-468 cells are injected subcutaneously into the flank of the mice.

Tumors are allowed to grow to a palpable size.

Mice are randomized into control and treatment groups.

The treatment group receives intraperitoneal injections of L002 at a specified dose and

schedule. The control group receives a vehicle control.

Tumor volume is measured regularly (e.g., twice a week) using calipers.

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may

be used for further analysis (e.g., immunohistochemistry for histone acetylation markers).

In Vivo Efficacy
In a xenograft model using the triple-negative breast cancer cell line MDA-MB-468, L002
potently suppressed tumor growth and histone acetylation in the tumor tissue.[1][2] This
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demonstrates that L002 has in vivo activity and can effectively engage its target in a whole-

animal setting.

Clinical Development
It is important to note that while the compound name "L002" has appeared in the context of

clinical trials, these instances refer to different molecules being investigated for distinct

indications such as longevity in dogs (LOY-002), Alzheimer's disease (AL002), and dry eye

disease (ILYX-002). To date, there is no publicly available information on clinical trials for L002
(NSC764414) as a KAT3B inhibitor for cancer treatment.

Conclusion
L002 is a valuable research tool for investigating the biological roles of KAT3B (p300) in cancer

and other diseases. Its well-characterized in vitro and in vivo activity, coupled with its selectivity,

makes it a strong candidate for further preclinical development. The experimental protocols and

data presented in this guide provide a solid foundation for researchers to design and execute

their own studies with L002. Future research should focus on optimizing its pharmacokinetic

properties and further evaluating its therapeutic potential in a broader range of cancer models.
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To cite this document: BenchChem. [L002: A Potent and Selective KAT3B Inhibitor for
Oncological Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103937#l002-as-a-kat3b-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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